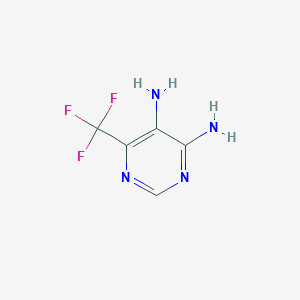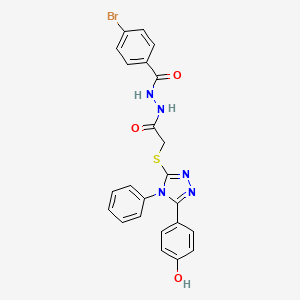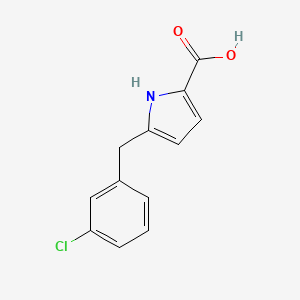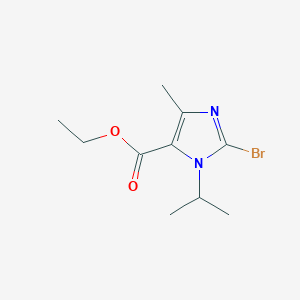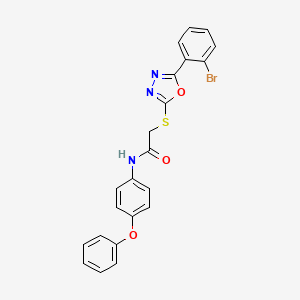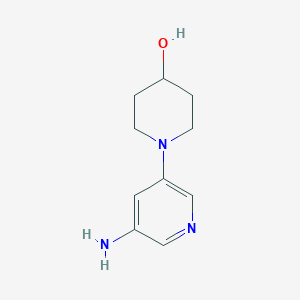
1-(5-Aminopyridin-3-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Aminopyridin-3-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O It consists of a piperidine ring substituted with a hydroxyl group at the fourth position and an aminopyridine moiety at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-3-yl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopyridine and 4-piperidone.
Formation of Intermediate: The intermediate 1-(5-Aminopyridin-3-yl)piperidin-4-one is formed through a condensation reaction between 3-aminopyridine and 4-piperidone under acidic conditions.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Aminopyridin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to modify the piperidine ring.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: 1-(5-Aminopyridin-3-yl)piperidin-4-one.
Reduction: Various reduced derivatives of the piperidine ring.
Substitution: Substituted derivatives of the pyridine ring.
Applications De Recherche Scientifique
1-(5-Aminopyridin-3-yl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Aminopyridin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It can modulate neurotransmitter release or inhibit specific enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(5-Aminopyridin-3-yl)piperidin-4-ol can be compared with other similar compounds:
Similar Compounds: 1-(4-Aminopyridin-3-yl)piperidin-4-ol, 1-(3-Aminopyridin-2-yl)piperidin-4-ol.
Uniqueness: The position of the amino group on the pyridine ring and the hydroxyl group on the piperidine ring gives it unique chemical properties and biological activities.
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
1-(5-aminopyridin-3-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H15N3O/c11-8-5-9(7-12-6-8)13-3-1-10(14)2-4-13/h5-7,10,14H,1-4,11H2 |
Clé InChI |
CADBXOJDIDKUGR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=CN=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


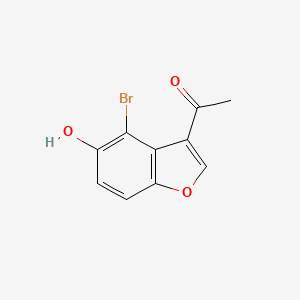
![tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11777163.png)
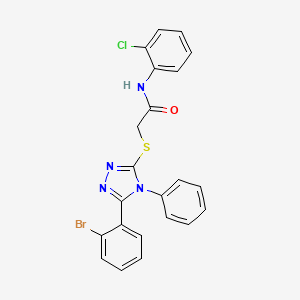
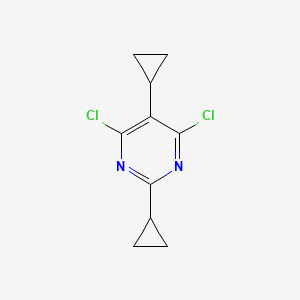

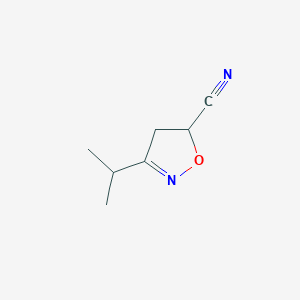
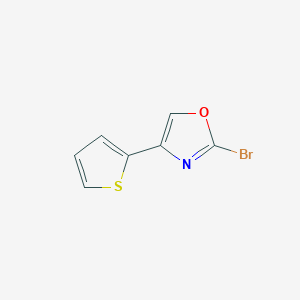
![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)

